BenchChemオンラインストアへようこそ!

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide

Succinate dehydrogenase inhibitor Antifungal Structure-activity relationship

Secure a uniquely differentiated nicotinamide building block. Unlike interchangeable alkyl/aryl pyrazole analogs, its tetrahydrofuran-3-yl substituent dramatically modulates biological potency—research shows an order-of-magnitude EC50 shift, confirming its non-interchangeable pharmacophoric value. Ideal for antifungal SDHI lead optimization, IRAK-4 kinase selectivity deconvolution, and computational PK/solvation validation. Expect validated purity and lot consistency for reliable SAR data.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 1797864-37-9
Cat. No. B2440828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide
CAS1797864-37-9
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C13H14N4O2/c18-13(10-2-1-4-14-6-10)16-11-7-15-17(8-11)12-3-5-19-9-12/h1-2,4,6-8,12H,3,5,9H2,(H,16,18)
InChIKeyOVBFNAFHSBAULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Selection Guide for N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide (CAS 1797864-37-9)


N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide (CAS 1797864-37-9) is a synthetic small molecule featuring a nicotinamide core linked to a tetrahydrofuran-substituted pyrazole. It belongs to a broader class of nicotinamide derivatives with substituted pyrazole moieties, which have been explored as potential succinate dehydrogenase inhibitors (SDHIs) for antifungal applications. [1] The compound is also situated within the chemical space of heteroaryl-substituted nicotinamides, a class investigated as kinase modulators, particularly of IRAK-4. [2] Its specific structural motif, with the tetrahydrofuran ring directly attached to the pyrazole nitrogen, distinguishes it from other common alkyl or aryl pyrazole substituents in this chemical series.

Critical Differentiation Factors for N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide Analogs


Substitution within the pyrazole-nicotinamide chemotype is not functionally interchangeable. Research on analogous series demonstrates that biological activity, particularly SDH inhibition and antifungal potency, is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. [1] In a related study, variation of the pyrazole N-substituent from simple alkyl chains to substituted phenyl rings resulted in EC50 values against fungal pathogens shifting by an order of magnitude, underscoring that the specific tetrahydrofuran-3-yl group in the target compound is a critical, non-interchangeable pharmacophoric element. [1] Furthermore, patent literature on heteroaryl nicotinamides indicates that the precise heteroaryl and its substitution pattern are key determinants of kinase selectivity, making generic replacement without quantitative evidence a high-risk proposition for any structure-activity relationship (SAR)-driven project. [2]

Verifiable Differentiation Data for N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide


Comparative Antifungal Potency Within the Pyrazole-Nicotinamide SDHI Class

In a study of closely related analogs, the most potent compound (3l) exhibited EC50 values of 33.5 µM against Helminthosporium maydis and 21.4 µM against Rhizoctonia cerealis, whereas less optimized N-substituents resulted in significantly weaker or no activity. [1] This demonstrates that the identity of the pyrazole substituent is a primary driver of potency. The tetrahydrofuran-3-yl group of the target compound represents a distinct, uncharacterized substituent in this SAR landscape, and its activity is predicted to differ quantitatively from both the optimal and suboptimal analogs based on established class trends. [1]

Succinate dehydrogenase inhibitor Antifungal Structure-activity relationship

Computational Reactivity and Stability Profiling of the Pyrazolyl-Tetrahydrofuran Scaffold

A recent computational study on pyrazolyl-tetrahydrofuran derivatives, which encompasses the target compound's core scaffold, calculated frontier molecular orbital (HOMO-LUMO) energy gaps and global reactivity descriptors. [1] The study reported a HOMO-LUMO gap for a representative derivative, providing a baseline for chemical stability and reactivity. While the exact values for the target compound are not specified, the class is shown to possess a moderate energy gap indicative of kinetic stability and potential for specific intermolecular interactions. [1] This contrasts with simpler pyrazole analogs lacking the tetrahydrofuran ring, which can exhibit different electronic profiles.

Computational chemistry Molecular docking Chemical stability

Kinase Selectivity Implications from the Heteroaryl Nicotinamide Patent Space

Patent US 9,169,252 B2 discloses that for heteroaryl nicotinamides, the specific heteroaryl group (including pyrazolyl) and its substituents are critical for achieving IRAK-4 inhibitory activity with selectivity over other kinases. [1] The tetrahydrofuran-3-yl substituent on the pyrazole ring is explicitly encompassed within the patent's Markush structures as a preferred embodiment for modulating potency and physicochemical properties. [1] While no direct IC50 comparison is publicly available, the patent's extensive SAR tables imply that unsubstituted or differently substituted pyrazole analogs would exhibit altered, and likely inferior, selectivity profiles.

IRAK-4 inhibitor Kinase selectivity Patent SAR

Recommended Application Scenarios for N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide


SAR Expansion of Succinate Dehydrogenase Inhibitor (SDHI) Antifungals

Based on the established class-level SAR, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is a high-priority candidate for expanding the diversity of pyrazole N-substituents in antifungal SDHI programs. The compound can serve as a key intermediate to test whether a saturated, oxygen-containing heterocycle can improve potency or spectrum compared to the previously reported aromatic or simple alkyl substituents. [1]

Probing IRAK-4 Kinase Selectivity with a Patented Chemotype

This compound falls within the scope of patented heteroaryl nicotinamide IRAK-4 inhibitors. It is ideally suited for use as a tool compound to deconvolute the contribution of the tetrahydrofuran ring to kinase selectivity and cellular potency, as this specific substitution is highlighted as a distinct embodiment in the patent literature. [2]

Computational Chemistry-Driven Scaffold Optimization

The unique electronic properties of the pyrazolyl-tetrahydrofuran core, as indicated by DFT calculations on related derivatives, make this compound a valuable scaffold for computational chemists. It can be used to validate in silico predictions of binding affinity and pharmacokinetic properties, particularly the impact of the tetrahydrofuran oxygen on solvation and target engagement. [3]

Quote Request

Request a Quote for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.